2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid

Phytochemistry Natural Product Identification Diterpene Glycoside

Researchers characterizing Pteris cretica extracts face challenges with ambiguous peak assignment due to co-eluting diterpene glycosides. 2,16,19-Kauranetriol 2-O-β-D-allopyranoside (CAS 195723-38-7) resolves this as a structurally defined, species-specific reference standard. Key advantages: • ≥98% purity with 1H-NMR confirmation for unambiguous method qualification • C-19 hydroxyl & β-D-allopyranose moiety differentiate it from 2,16-Kauranediol analogs • Co-injection with structurally distinct analogs establishes chromatographic resolution Supplied as a research-grade natural product for botanical authentication, QC, and SAR studies.

Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
Cat. No. B8261423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,16,19-Kauranetriol 2-O-beta-D-Allopyranosid
Molecular FormulaC26H44O8
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
InChIInChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3
InChIKeyQCOICVPTIKZOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside Overview


2,16,19-Kauranetriol 2-O-beta-D-allopyranoside (CAS: 195723-38-7) is an ent-kaurane diterpene glycoside isolated from the fronds of Pteris cretica (Cretan brake fern) [1]. The compound was first reported in 1997 as part of a phytochemical investigation that yielded four new ent-kaurane glycosides [2]. With a molecular formula of C26H44O8 and molecular weight of 484.6 g/mol, it is commercially available at purities of ≥95–98% from specialty natural product suppliers [3].

Natural product reference standard with defined purity for HPLC method development
Ent-kaurane diterpene glycoside bearing a rare β-D-allopyranosyl moiety
Pteris cretica-specific chemotype for chemotaxonomic and authentication studies

Substitution Validity of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside


ent-Kaurane glycosides are not interchangeable despite sharing a common diterpene backbone. The target compound differs from its closest analogs in three critical structural parameters: (1) the presence of three hydroxyl groups at C-2, C-16, and C-19 versus two hydroxyls in 2,16-Kauranediol 2-O-β-D-allopyranoside (CAS 474893-07-7) ; (2) the identity of the sugar moiety — β-D-allopyranose versus β-D-glucopyranose found in structurally related glucosides [1]; and (3) the specific glycosylation site at C-2 rather than alternative positions. These differences can substantially alter physicochemical properties including solubility, chromatographic behavior, and metabolic stability, making analytical substitution unreliable for method development or structure-activity studies .

2,16-Kauranediol analogs lack the C-19 hydroxyl group; chromatographic retention and hydrogen-bonding profile may shift.
Glucopyranosyl analogs differ in sugar-ring stereochemistry at C-3; glycosidase susceptibility and NMR signatures may not transfer.
Kaurane glycosides from other species cannot serve as P. cretica-specific markers; botanical-source attribution requires review.

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside: Differentiation Evidence


C-19 Hydroxyl vs. 2,16-Kauranediol Differentiation

2,16,19-Kauranetriol 2-O-β-D-allopyranoside contains three hydroxyl groups at C-2, C-16, and C-19, distinguishing it from the closely related 2,16-Kauranediol 2-O-β-D-allopyranoside (CAS 474893-07-7), which lacks the C-19 hydroxyl and contains only two hydroxyl groups (C-2 and C-16) . The additional C-19 hydroxyl increases molecular weight by 16 Da (484.6 vs. 468.6 g/mol) and introduces an extra hydrogen bond donor/acceptor site, which can affect chromatographic retention, solubility, and molecular recognition [1].

C-19 Hydroxyl Identity
Head-to-head
3 × OH (C-2, C-16, C-19) · MW 484.6 g/mol
Enables unambiguous HPLC peak assignment
ΔMW +16 Da vs. 2,16-Kauranediol analog (468.6 g/mol)
Phytochemistry Natural Product Identification Diterpene Glycoside

Allopyranoside vs. Glucopyranoside Moiety

The compound bears a β-D-allopyranose sugar moiety, which is the C-3 epimer of β-D-glucopyranose. In the same 1997 isolation study from Pteris cretica, a structurally analogous compound with β-D-glucopyranose substitution — 2β,15α,19-trihydroxy-ent-kaur-16-ene 2-O-β-glucopyranoside — was co-isolated [1]. The allopyranose versus glucopyranose distinction alters the stereochemistry at C-3 of the sugar ring, which can influence hydrogen bonding networks, metabolic susceptibility to glycosidases, and physicochemical properties [2]. The NP-MRD database provides predicted 1H NMR spectral data for this compound, which differs from glucopyranosyl analogs due to the altered sugar proton coupling patterns [3].

Allopyranosyl Moiety
Head-to-head
β-D-allopyranose (C-3 epimer of glucose)
Supports glycoside-structure attribution
Stereochemical inversion at sugar C-3 vs. glucopyranosyl co-isolate
Glycoside Chemistry Sugar Epimerization Structure-Activity Relationship

Pteris cretica Source Exclusivity

The compound has been isolated and structurally characterized exclusively from Pteris cretica (Cretan brake fern, family Pteridaceae), with no published reports of isolation from other plant species [1]. In contrast, structurally related ent-kaurane glycosides such as sugerosides and diosmariosides have been isolated from diverse genera including Diospyros, Annona, Vernonia, and Isodon [2]. The ent-kauranoids are established chemotaxonomic markers of the family Pteridaceae, with P. cretica specifically producing a characteristic suite of allopyranosyl-substituted derivatives [3]. This source exclusivity is confirmed by multiple independent phytochemical investigations [REFS-1, REFS-3].

Botanical Source
Class-level
Documented exclusively from Pteris cretica
Supports species-specific marker context
Source review; no isolation from other genera reported
Natural Product Sourcing Chemotaxonomy Pteridaceae

Commercial Availability & Purity Specifications

The compound is commercially available from multiple specialty chemical suppliers at defined purity grades suitable for research applications. Documented specifications include ≥98% purity (ChemFaces CFN99897) [1] and ≥95% purity (AKSci W1443) , with certificates of analysis including 1H-NMR spectral confirmation available . In contrast, many structurally related ent-kaurane glycosides from P. cretica (e.g., 2β,6β,15α-trihydroxy-ent-kaur-16-ene 2-O-β-D-allopyranoside, 2β,15α,19-trihydroxy-ent-kaur-16-ene 2-O-β-glucopyranoside) are not cataloged by major natural product vendors, limiting their accessibility for independent research replication [2].

Commercial Specification
Lot attribute
≥95–98% purity; ≥3 suppliers cataloged
Supports research continuity
1H-NMR confirmation available; COA review recommended
Analytical Standard Reference Material Natural Product Procurement

Biological Activity Data Limitations

A systematic literature search conducted for this evidence guide did not identify peer-reviewed primary research articles reporting quantitative biological activity data (e.g., IC50 values in specific assays) for 2,16,19-Kauranetriol 2-O-β-D-allopyranoside. Vendor product descriptions on certain commercial websites reference "anti-inflammatory, antioxidant, and antimicrobial properties" without citing primary data sources or providing quantitative metrics . No comparative bioactivity data versus structurally related ent-kaurane glycosides was located. Therefore, selection decisions must be based on the compound's structural and sourcing differentiation rather than demonstrated potency.

Bioactivity Data Status
Data to verify
No peer-reviewed quantitative bioactivity data located
Selection based on structural differentiation
Class-level bioactivity of ent-kauranes exists; not confirmed for this compound
Bioactivity Pharmacology Natural Product Screening

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside: Application Scenarios


HPLC Method Development Standard

The compound's defined purity (≥95–98%) and structural uniqueness — specifically the C-19 hydroxyl and β-D-allopyranose moiety — make it suitable as a reference standard for developing and validating HPLC methods for Pteris cretica extract characterization. Its molecular properties (MW 484.6, C26H44O8) and documented availability with 1H-NMR confirmation [1] support its use in method qualification where unambiguous peak assignment is required. The compound can be co-injected with structurally distinct analogs (e.g., 2,16-Kauranediol 2-O-β-D-allopyranoside, MW 468.6) to establish chromatographic resolution between closely eluting diterpene glycosides .

Pteris cretica Chemotaxonomic Marker

As a compound isolated exclusively from Pteris cretica and characteristic of the ent-kauranoid profile of the Pteridaceae family [2], 2,16,19-Kauranetriol 2-O-β-D-allopyranoside can serve as a species-specific chemical marker for botanical authentication and quality control of P. cretica-derived materials. Its detection via LC-MS or NMR in plant extracts can help distinguish P. cretica from morphologically similar fern species lacking this specific glycosylation pattern [3].

Kaurane Glycoside SAR Studies

The compound provides a defined chemical entity for comparative SAR investigations focusing on (a) the contribution of the C-19 hydroxyl to molecular recognition or physicochemical properties, and (b) the effect of allopyranose versus glucopyranose glycosylation on stability and binding. When tested alongside structurally characterized comparators such as 2,16-Kauranediol 2-O-β-D-allopyranoside (lacking C-19 OH) and 2β,15α,19-trihydroxy-ent-kaur-16-ene 2-O-β-glucopyranoside (glucosyl analog) [3], the compound enables systematic interrogation of these discrete structural modifications. The commercial availability at defined purity eliminates the need for in-house isolation and structure verification [1].

Natural Product Library Screening

The compound is suitable for inclusion in natural product screening libraries focused on ent-kaurane diterpenoids or Pteris-derived metabolites. While no peer-reviewed bioactivity data currently exists for this specific compound , its structural features — three hydroxyl groups on the kaurane scaffold and an allopyranosyl sugar — represent a distinct chemotype within the diterpene glycoside class. Procurement for exploratory screening should be accompanied by the explicit caveat that biological activity remains uncharacterized, and the compound's value proposition rests on its chemical novelty and source exclusivity rather than pre-validated potency.

Application
Selection Property
Validation Focus
HPLC Method Development
Defined purity and structural uniqueness
Chromatographic resolution vs. 2,16-Kauranediol analogs
Pteris cretica Chemotaxonomic Marker
Source exclusivity
Species-specific detection in fern extracts
Kaurane Glycoside SAR Studies
Allopyranose vs. glucopyranose comparison
Sugar-epimerization effect on stability and binding
Natural Product Library Screening
Chemical novelty context
Exploratory screening review; bioactivity remains uncharacterized

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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